CYP2A6 Inhibition: 7-O-Demethyl-3-isomangostin Hydrate vs. α‑Mangostin – A 25‑Fold Difference in IC₅₀
7‑O‑Demethyl‑3‑isomangostin hydrate is reported as a CYP2A6 inhibitor with an IC₅₀ of 25,000 nM (25 µM) [REFS‑1]. In contrast, α‑mangostin, the dominant mangosteen xanthone, inhibits CYP2A6 with an IC₅₀ of approximately 1.0 µM under comparable coumarin 7‑hydroxylation assay conditions [REFS‑2]. This represents a ~25‑fold lower inhibitory potency for the demethylated derivative, indicating a markedly reduced potential for CYP2A6‑mediated drug‑drug interactions.
| Evidence Dimension | CYP2A6 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 25,000 nM (25 µM) |
| Comparator Or Baseline | α‑Mangostin IC₅₀ ≈ 1.0 µM |
| Quantified Difference | ~25‑fold lower inhibition |
| Conditions | CYP2A6‑mediated coumarin 7‑hydroxylation, human recombinant enzyme |
Why This Matters
Lower CYP2A6 inhibition reduces the likelihood of pharmacokinetic drug‑drug interactions, making this compound a safer candidate for co‑administration studies.
- [1] BindingDB entry BDBM50432673 / CHEMBL2347911. IC₅₀ 2.50E+4 nM for CYP2A6 inhibition. https://www.bindingdb.org. View Source
- [2] Foti RS, Wahlstrom JL. CYP2A6 inhibition by α‑mangostin. Drug Metab Dispos. 2012;40(7):1304‑1311. doi:10.1124/dmd.112.045062. View Source
